3-(2-Chlorophenyl)-5-nitro-1H-indole-2-carbonitrile
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Overview
Description
3-(2-Chlorophenyl)-5-nitro-1H-indole-2-carbonitrile is a compound belonging to the indole family, which is known for its diverse biological activities.
Preparation Methods
The synthesis of 3-(2-Chlorophenyl)-5-nitro-1H-indole-2-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzonitrile with 5-nitroindole under specific conditions. The reaction typically requires a catalyst and a solvent to facilitate the process. Industrial production methods may involve multi-step synthesis, including nitration, halogenation, and cyclization reactions to obtain the desired compound .
Chemical Reactions Analysis
3-(2-Chlorophenyl)-5-nitro-1H-indole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Scientific Research Applications
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It has shown potential as an antiviral, anti-inflammatory, and anticancer agent in various biological studies.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use in drug development for treating various diseases.
Industry: It is used in the synthesis of other industrially important chemicals and materials
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-5-nitro-1H-indole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
3-(2-Chlorophenyl)-5-nitro-1H-indole-2-carbonitrile can be compared with other similar compounds, such as:
3-(3-Chlorophenyl)-5-nitro-1H-indole-2-carbonitrile: Similar structure but with a chlorine atom at a different position.
3-(2-Chlorophenyl)-5-amino-1H-indole-2-carbonitrile: Similar structure but with an amino group instead of a nitro group. These compounds share similar structural features but may exhibit different biological activities and properties, highlighting the uniqueness of this compound
Properties
CAS No. |
62039-78-5 |
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Molecular Formula |
C15H8ClN3O2 |
Molecular Weight |
297.69 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-5-nitro-1H-indole-2-carbonitrile |
InChI |
InChI=1S/C15H8ClN3O2/c16-12-4-2-1-3-10(12)15-11-7-9(19(20)21)5-6-13(11)18-14(15)8-17/h1-7,18H |
InChI Key |
BLSYOXTYYRRYCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])C#N)Cl |
Origin of Product |
United States |
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